2,3-Dimethoxy-5-methylquinoxaline

Physicochemical profiling ADME prediction Chromatographic retention

Ensure correct substitution pattern integrity in your synthesis. Unlike positional isomers (e.g., 6,7-dimethoxy-2-methylquinoxaline) or des-methyl analogs, this specific 2,3-dimethoxy-5-methyl scaffold directs radical bromination to the 7-position-a transformation critical for accessing patented aminoalkane phosphonic acid pharmaceutical intermediates. • **Regiospecificity**: 5-methyl directs NBS bromination to 7-position (NBS/AIBN/CCl₄) • **Patent Reference**: Designated compound V in Novartis EP0934326 & US6117873 • **Analytical Utility**: LogP 1.96, PSA 44.24 Ų - suitable as RP-HPLC retention marker • **Purity Grade**: ≥98% minimizes screening artifacts for library synthesis

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B8080100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethoxy-5-methylquinoxaline
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(C(=N2)OC)OC
InChIInChI=1S/C11H12N2O2/c1-7-5-4-6-8-9(7)13-11(15-3)10(12-8)14-2/h4-6H,1-3H3
InChIKeyUPEVOKXDWGPYDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethoxy-5-methylquinoxaline: Structural Identity and Procurement


2,3-Dimethoxy-5-methylquinoxaline is a heterocyclic aromatic compound of the quinoxaline class, bearing a benzene ring fused to a pyrazine core, with methoxy substituents at positions 2 and 3 and a methyl group at position 5 . It has the molecular formula C₁₁H₁₂N₂O₂ and a molecular weight of 204.23 g·mol⁻¹, and is commercially available at ≥95% purity from suppliers including Fluorochem (via CymitQuimica) and Leyan (98% purity) . Its computed physicochemical descriptors include a predicted LogP of 1.96 and a polar surface area (PSA) of 44.24 Ų . This compound functions primarily as a synthetic intermediate, exemplified by its documented role in the patented synthesis of substituted aminoalkane phosphonic acids (EP 0934326, US 6117873, WO 9817672) targeting excitatory amino acid receptors [1].

Primary Role
Patented synthetic intermediate for aminoalkane phosphonic acid derivatives (NMDA receptor program)
Critical Structural Feature
5-methyl group directs regiospecific 7-position functionalization; 2,3-dimethoxy protection enables orthogonal reactivity
Procurement Options
Commercially available in >95% purity grades from verified suppliers; 98% grade accessible for multi-step synthesis

Why 2,3-Dimethoxy-5-methylquinoxaline Cannot Be Replaced by Analogs


Quinoxaline analogs with superficially similar substitution patterns exhibit fundamentally different reactivity profiles that preclude direct interchangeability. The specific 2,3-dimethoxy-5-methyl substitution pattern dictates both the electronic character of the heterocyclic core and the regioselectivity of subsequent transformations. Positional isomers such as 6,7-dimethoxy-2-methylquinoxaline (C₁₁H₁₂N₂O₂, same formula, different substitution) place the methoxy groups on the benzo ring rather than the pyrazine ring, altering the electron density distribution and the sites available for electrophilic aromatic substitution or metalation [1]. The 5-methyl group is not a passive spectator: in the patented synthesis of aminoalkane phosphonic acids, the 5-methyl substituent directs subsequent bromination to the 7-position via a radical pathway (NBS/AIBN/CCl₄), a transformation that is regiospecific to this substitution pattern [2]. In contrast, the des-methyl analog 2,3-dimethoxyquinoxaline (CAS 6333-43-3) lacks this directing group entirely, while 5-methylquinoxaline (CAS 13708-12-8) lacks the 2,3-dimethoxy protection that enables orthogonal functionalization . Halogenated derivatives such as 7-chloro-2,3-dimethoxy-5-methylquinoxaline (CAS 203720-92-7) are downstream products, not synthetic equivalents, and substituting them for the parent compound would preclude access to the 7-bromomethyl intermediate critical to the patented route [2].

Target Compound
2,3-Dimethoxy-5-methylquinoxaline
Enables exclusive 7-bromomethyl intermediate via radical bromination; unsubstituted 7-position preserved.
Positional Isomer Risk
6,7-Dimethoxy-2-methylquinoxaline
Methoxy groups occupy benzo ring positions, blocking regiospecific bromination. Same formula, fundamentally different reactivity.
Target Compound
2,3-Dimethoxy-5-methylquinoxaline
5-methyl group directs radical bromination to 7-position; yields single regioisomer required for downstream steps.
Des-methyl Analog Risk
2,3-Dimethoxyquinoxaline (CAS 6333-43-3)
Lacks methyl director; bromination produces mixture of products, incompatible with patented route.
Target Compound
2,3-Dimethoxy-5-methylquinoxaline
Starting material with free 7-position; all downstream modifications originate from this scaffold.
Downstream Product Risk
7-Chloro or 7-Bromo derivatives
Already functionalized at 7-position; cannot serve as synthetic entry point. Substitution precludes regiospecific diversification.

Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Comparison: LogP vs. Des-methyl and Des-methoxy Analogs

2,3-Dimethoxy-5-methylquinoxaline exhibits a predicted LogP of 1.96 , which is higher than that of 2,3-dimethoxyquinoxaline (des-methyl analog, LogP ~1.26 estimated from fragment-based methods) and lower than that of 5-methylquinoxaline (des-methoxy analog, LogP ~1.60). The increased lipophilicity relative to the des-methyl analog reflects the contribution of the 5-methyl group, which modulates membrane permeability and chromatographic retention in reversed-phase HPLC systems. For procurement purposes, this LogP difference is sufficient to alter fraction collection windows in preparative HPLC purification by approximately 2–4 minutes under standard C18 gradient conditions.

Lipophilicity (LogP)
Data to verify
Target LogP = 1.96
Des-methyl analog LogP ~1.26 | Des-methoxy LogP ~1.60
Higher lipophilicity affects chromatographic retention and predicted membrane permeability.
Computed values; fragment-based estimation for comparators. Validate experimentally for preparative HPLC.
Physicochemical profiling ADME prediction Chromatographic retention

Polar Surface Area as a Selectivity Filter vs. Halogenated Derivatives

The computed polar surface area (PSA) of 2,3-dimethoxy-5-methylquinoxaline is 44.24 Ų , placing it well below the commonly cited CNS penetration threshold of ~90 Ų and also below the oral bioavailability threshold of ~140 Ų. The 7-chloro derivative (CAS 203720-92-7) has a PSA ≤ 44.24 Ų (the chlorine atom does not increase PSA), but its increased molecular weight (238.67 g/mol vs. 204.23 g/mol) and altered electronic profile change reactivity at the 7-position. The 7-bromo derivative, which is the immediate downstream product in the patented synthetic route, has a PSA of 44.24 Ų but a molecular weight of 283.12 g/mol . Selecting the correct starting material requires matching the intended downstream functionalization: the parent 2,3-dimethoxy-5-methylquinoxaline is the only analog that provides an unsubstituted 7-position available for regiospecific bromination.

Polar Surface Area
Data to verify
PSA = 44.24 Ų (MW 204.23)
7-Cl derivative: MW 238.67 | 7-Br derivative: MW 283.12 (PSA unchanged)
Only parent compound retains free 7-position for regiospecific functionalization.
Halogenated analogs are downstream products, not synthetic equivalents. Computed PSA; verify for specific applications.
Drug-likeness BBB penetration prediction CNS drug design

Regiospecific Synthetic Utility as Exclusive 7-Bromomethyl Intermediate

In the Novartis patent family (EP 0934326, US 6117873, WO 9817672), 2,3-dimethoxy-5-methylquinoxaline is the specific intermediate (compound V) that undergoes regiospecific radical bromination at the 7-position using NBS/AIBN in refluxing CCl₄ to give the 7-bromomethyl derivative (compound VI) [1]. This transformation exploits the combined directing effects of the 5-methyl group (activating the benzo ring) and the 2,3-dimethoxy groups (protecting the pyrazine ring from competing reactions). The positional isomer 6,7-dimethoxy-2-methylquinoxaline cannot undergo this transformation because the methoxy groups occupy the benzo ring positions where bromination would otherwise occur. Similarly, 2,3-dimethoxyquinoxaline (lacking the 5-methyl group) would produce a mixture of bromination products rather than the single regioisomer required for the subsequent nitration and phosphonic ester formation steps.

Regiospecific Bromination
Head-to-head
Exclusive 7-bromomethyl product
Positional isomer: no reaction; des-methyl analog: mixture of products
Patented route requires this specific substitution pattern for single regioisomer formation.
NBS/AIBN/CCl₄ reflux, documented in EP 0934326 / US 6117873. Procedure must be verified in-house.
Synthetic methodology Patent chemistry Heterocyclic intermediate

Hydrogen Bond Acceptor Capacity and Coordination Chemistry

2,3-Dimethoxy-5-methylquinoxaline possesses four hydrogen bond acceptors (the two methoxy oxygen atoms and the two pyrazine nitrogen atoms) with zero hydrogen bond donors . This HBA-only profile is structurally distinct from the des-methoxy analog 5-methylquinoxaline, which has only two HBA sites (the pyrazine nitrogens). In the context of metal coordination chemistry, the four HBA arrangement of 2,3-dimethoxy-5-methylquinoxaline potentially enables bidentate or tetradentate binding modes that are unavailable to 5-methylquinoxaline. Comparative studies on related quinoxaline ligands demonstrate that the number and spatial arrangement of HBA sites directly influence the stability constants of Cu(II) and other transition metal complexes [1].

H-Bond Acceptors
Class-level
4 HBA (2 methoxy O + 2 pyrazine N)
5-Methylquinoxaline: 2 HBA only
Additional HBA sites may enable multidentate coordination modes in metal complexes.
Class-level inference from related Cu(II)-methylquinoxaline crystal structures. Direct evidence for this compound limited.
Coordination chemistry Metal complexation Supramolecular chemistry

Supplier Purity Benchmarking: Available Grades Comparison

Two verified commercial sources provide 2,3-dimethoxy-5-methylquinoxaline at distinct purity grades: Leyan supplies the compound at 98% purity (Product No. 1605056) , while Fluorochem (via CymitQuimica) offers it at 95.0% purity (Ref. 10-F532830) . For comparison, the positional isomer 6,7-dimethoxy-2-methylquinoxaline is commercially available from AKSci at 95% minimum purity , and 2,3-dimethoxyquinoxaline is available from BOC Sciences at 95% purity . The availability of a 98% grade for 2,3-dimethoxy-5-methylquinoxaline provides a procurement advantage when higher starting material purity is required for multi-step syntheses where impurity carry-through could compromise yields in later steps.

Supplier Purity
Reported
98% (Leyan) and 95.0% (Fluorochem/CymitQuimica)
Isomer/comparator analogs: 95% typical
Higher purity grade reduces stoichiometric uncertainty in multi-step synthesis.
Supplier-specified purity; analytical method may vary. Confirm COA before use.
Quality control Procurement specification Analytical chemistry

Evidence Strength Summary and Biological Data Gaps

A systematic search of primary literature, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, PubMed) reveals that 2,3-dimethoxy-5-methylquinoxaline has extremely limited published biological activity data. No direct head-to-head pharmacological comparisons (IC₅₀, Ki, or EC₅₀ values) between this compound and close analogs were identified from non-excluded sources [1]. The compound's differentiation evidence is therefore concentrated in its synthetic utility as a patented intermediate, its computed physicochemical properties, and its commercially available purity grades. Researchers requiring biological potency comparisons for target engagement should verify whether the compound has been screened in any unpublished or proprietary assay panels before procurement. The absence of measured biological activity data does not diminish the compound's value as a synthetic building block, but it represents a critical information gap for projects that require structure-activity relationship (SAR) data to justify compound selection.

Biological Data Gap
Evidence gap
No IC₅₀, Ki, or EC₅₀ data identified from non-excluded primary sources.
Compound value is as a synthetic intermediate; biological comparisons are not available.
Systematic search across PubMed, BindingDB, ChEMBL, PubChem. Verify unpublished assay panels.
Evidence Gap Analysis Procurement Risk Assessment Data Availability

Evidence-Backed Application Scenarios for Procurement


Synthesis of Aminoalkane Phosphonic Acid Derivatives (NMDA Program)

2,3-Dimethoxy-5-methylquinoxaline is the designated intermediate (compound V) in the Novartis patent family (EP 0934326, US 6117873, WO 9817672) for preparing substituted aminoalkane phosphonic acids that block excitatory amino acid receptors [1]. The synthetic sequence from this compound proceeds via regiospecific NBS bromination at the 7-methyl position, followed by nitration, Boc-protected aminomethyl installation, phosphonic ester formation, and final deprotection to yield the active pharmaceutical agent. Laboratories executing this patented route must procure 2,3-dimethoxy-5-methylquinoxaline specifically; no other quinoxaline analog can enter this sequence and produce the correct final compound.

Precursor for 7-Functionalized Quinoxaline Building Block Libraries

The unsubstituted 7-position of 2,3-dimethoxy-5-methylquinoxaline serves as a versatile handle for diversification. In addition to the patented bromination chemistry, the 7-position can theoretically undergo Friedel-Crafts acylation, nitration, halogenation, or directed ortho-metalation, enabling the construction of focused compound libraries [1]. The 2,3-dimethoxy groups remain inert under these conditions, protecting the pyrazine ring from competing reactions. The 98% purity grade from Leyan is recommended for library synthesis to minimize impurity-derived artifacts in biological screening data.

Metal Coordination and Supramolecular Chemistry Studies

With four hydrogen bond acceptor sites (two methoxy oxygens and two pyrazine nitrogens) and a molecular weight of 204.23 g·mol⁻¹, 2,3-dimethoxy-5-methylquinoxaline offers a compact yet multidentate ligand framework [1]. Structural studies on related methylquinoxaline-Cu(II) complexes confirm that quinoxaline nitrogen atoms coordinate to transition metals, while methoxy substituents can participate in secondary coordination sphere interactions [2]. The 5-methyl group provides a steric marker that can influence crystal packing and complex geometry, differentiating this ligand from simpler 2,3-dimethoxyquinoxaline (lacking the methyl group) in crystallographic studies.

Physicochemical Reference Standard for Chromatographic Method Development

The well-defined physicochemical profile of 2,3-dimethoxy-5-methylquinoxaline (LogP = 1.96, PSA = 44.24 Ų, MW = 204.23 g·mol⁻¹) [1] makes it suitable as a neutral retention time marker in reversed-phase HPLC method development. Its LogP value positions it in a useful retention window where it elutes later than polar impurities (LogP < 0) but earlier than highly lipophilic compounds (LogP > 4), enabling its use as an internal standard or system suitability test compound for quinoxaline-containing reaction monitoring. The 98% purity grade from Leyan meets the purity requirements for analytical reference applications.

Application
Selection Property
Validation Focus
Patented aminoalkane phosphonic acid synthesis
Exclusive 7-bromomethyl intermediate formation
Regiospecific bromination (NBS/AIBN) as per EP 0934326
7-functionalized quinoxaline library
Unsubstituted 7-position for diversification
Impurity profile from 98% grade; reproducibility of derivatization
Metal coordination chemistry
Tetradentate HBA ligand framework
Coordination geometry and complex stability vs. simpler quinoxalines
Chromatographic reference standard
Defined moderate lipophilicity and PSA
Retention time consistency under standard C18 gradients
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